(5-Bromopyridin-3-yl)(phenyl)methanone
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Overview
Description
(5-Bromopyridin-3-yl)(phenyl)methanone is an organic compound with the molecular formula C12H8BrNO It is characterized by a bromine atom attached to the pyridine ring and a phenyl group linked to the methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromopyridin-3-yl)(phenyl)methanone typically involves the reaction of 5-bromopyridine-3-carboxylic acid with phenylmagnesium bromide. The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent oxidation. The reaction mixture is heated to reflux, and the product is isolated through crystallization or chromatography .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving automated systems for precise control of reaction parameters .
Chemical Reactions Analysis
Types of Reactions: (5-Bromopyridin-3-yl)(phenyl)methanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The methanone group can be reduced to an alcohol or oxidized to a carboxylic acid.
Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiolate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Use oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Employ reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Utilize palladium catalysts and bases like potassium carbonate in solvents like toluene or ethanol.
Major Products Formed:
- Substituted derivatives with various functional groups replacing the bromine atom.
- Alcohols or carboxylic acids derived from the reduction or oxidation of the methanone group.
- Complex biaryl or heteroaryl compounds from coupling reactions .
Scientific Research Applications
(5-Bromopyridin-3-yl)(phenyl)methanone is utilized in several scientific research domains:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Industry: Used in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of (5-Bromopyridin-3-yl)(phenyl)methanone depends on its specific application. In biological systems, it may act as an inhibitor or modulator of specific enzymes or receptors. The bromine and phenyl groups contribute to its binding affinity and specificity, interacting with target proteins through hydrophobic interactions and hydrogen bonding .
Comparison with Similar Compounds
- (4-Bromophenyl)(pyridin-3-yl)methanone
- (2-Aminopyridin-3-yl)(phenyl)methanone
- (4,6-Dichloropyridin-3-yl)(4-fluorophenyl)methanone
Uniqueness: (5-Bromopyridin-3-yl)(phenyl)methanone is unique due to the specific positioning of the bromine atom on the pyridine ring, which influences its reactivity and interaction with other molecules. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in research and industry .
Properties
IUPAC Name |
(5-bromopyridin-3-yl)-phenylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrNO/c13-11-6-10(7-14-8-11)12(15)9-4-2-1-3-5-9/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBMAMZKKOFXEDT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=CN=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60355326 |
Source
|
Record name | (5-bromopyridin-3-yl)(phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60355326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59105-50-9 |
Source
|
Record name | (5-bromopyridin-3-yl)(phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60355326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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